molecular formula C19H31N3O3 B2724756 8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1210323-39-9

8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B2724756
CAS RN: 1210323-39-9
M. Wt: 349.475
InChI Key: GICXFBIHBOZKBO-UHFFFAOYSA-N
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Description

8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK. BTK is a key signaling molecule in the B-cell receptor pathway, making TAK-659 a promising therapeutic agent for the treatment of various B-cell malignancies.

Scientific Research Applications

Structural Analysis and Conformation

  • Structural Characterization : The compound exhibits a unique structure consisting of two connected rings, demonstrating specific conformational properties crucial for its interaction with biological targets. Studies like those by Rohlíček et al. (2010) on similar compounds reveal detailed crystallographic data, offering insights into their molecular geometry and intermolecular interactions (Rohlíček et al., 2010).

Supramolecular Arrangements

  • Molecular and Crystal Structure Relations : Research on derivatives like 8-methoxy and 8-butoxy variants underscores the influence of substituents on supramolecular arrangements, illustrating the compound's utility in understanding molecular packing and hydrogen bonding patterns within crystal structures (Graus et al., 2010).

Conformational and Reactivity Studies

  • Conformational Flexibility and Reactivity : Investigations into the compound's analogs and derivatives, such as those focusing on spirohydantoin derivatives, elucidate the conformational dynamics and reactivity under various chemical conditions, contributing to the development of novel synthetic methodologies and the exploration of biological activities (Czopek et al., 2016).

Pharmacological Potential

  • Exploration of Biological Activities : While explicit details on drug use and dosage are excluded, research indicates the potential for investigating the pharmacological properties of related compounds, providing a foundation for future drug discovery efforts. For instance, studies on spirooxazolidine derivatives related to muscarinic agonists hint at the compound's relevance in designing new therapeutic agents (Tsukamoto et al., 1993).

Environmental and Material Science Applications

  • Materials Science and Environmental Impact : The compound and its derivatives are subjects of investigation in materials science, particularly in the study of non-intentionally added substances (NIAS) in food contact materials, showcasing its relevance beyond biomedical applications (Tsochatzis et al., 2020).

properties

IUPAC Name

8-tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-18(2,3)14-7-9-19(10-8-14)16(24)22(17(25)20-19)13-15(23)21-11-5-4-6-12-21/h14H,4-13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICXFBIHBOZKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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